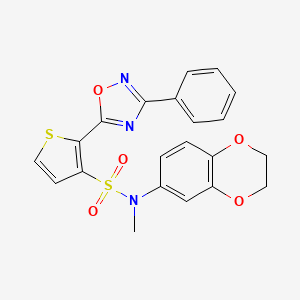

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide

Description

Historical Development of Heterocyclic Pharmacophores

Heterocycles have dominated medicinal chemistry since the early 20th century, with over 85% of marketed drugs incorporating at least one heterocyclic scaffold. The evolution of these structures began with simple aromatic systems, such as pyridine and quinoline, which provided foundational frameworks for antimalarials and antibiotics. For instance, the isolation of penicillin in 1928 highlighted the therapeutic relevance of β-lactam heterocycles, while the synthetic development of sulfonamides in the 1930s demonstrated the utility of sulfur- and nitrogen-containing rings in antibacterial agents.

The mid-20th century saw a shift toward functionalized heterocycles designed to enhance binding specificity. Nitrogen-rich systems like imidazoles and pyrazoles became staples in antihistamines and antifungals, while oxygenated heterocycles such as benzodioxans emerged as key components in cardiovascular drugs. Advances in synthetic methodologies—particularly metal-catalyzed cross-coupling reactions—enabled the efficient construction of complex heteroaromatics, accelerating the discovery of kinase inhibitors and protease antagonists.

By the 21st century, heterocyclic design prioritized bioisosteric replacements and hybridization strategies. For example, the substitution of benzene rings with 1,2,4-oxadiazoles improved solubility and metabolic stability in antiviral and anticancer agents. Concurrently, benzodioxan derivatives gained traction in neurology and oncology due to their ability to modulate serotonin receptors and inhibit telomerase. This progression underscores the centrality of heterocycles in addressing evolving therapeutic challenges.

Significance of Multi-moiety Compounds in Drug Discovery

The integration of multiple heterocyclic units into single molecules represents a paradigm shift in drug design. Multi-moiety compounds exploit synergistic interactions between distinct pharmacophoric elements, enabling polypharmacology—simultaneous modulation of multiple targets—while mitigating off-target effects. For instance, the 1,2,4-oxadiazole moiety is frequently employed to enhance hydrogen-bonding capacity and aromatic stacking interactions, as evidenced by its role in telomerase inhibitors and carbonic anhydrase antagonists. When conjugated to sulfonamide groups, these systems gain additional electrostatic complementarity with enzymatic active sites, as seen in antiglaucoma and antidiabetic drugs.

The benzodioxan scaffold, characterized by its fused oxygenated ring, contributes to metabolic stability and blood-brain barrier penetration. In alpha-adrenoceptor antagonists like WB4101, benzodioxans mediate high-affinity binding through hydrophobic interactions with transmembrane helices. Combining this scaffold with thiophene-sulfonamide units—a strategy exemplified by the subject compound—may enable dual targeting of peripheral and central nervous system receptors, a hypothesis supported by recent work on hybrid antipsychotics.

Research Objectives and Scope

This compound’s structural complexity invites exploration of three primary questions:

- Synergistic Binding Mechanisms : How do the benzodioxan, oxadiazole, and sulfonamide moieties collectively influence affinity for biological targets? Preliminary docking studies on analogous systems suggest that the oxadiazole’s planar geometry facilitates π-π interactions with aromatic residues, while the sulfonamide’s sulfonyl group anchors polar contacts.

- Optimization of Pharmacokinetics : Can the methyl group on the benzodioxan nitrogen reduce first-pass metabolism compared to unmethylated analogs? Comparative studies on N-methylated heterocycles indicate improved oral bioavailability and prolonged half-lives.

- Therapeutic Versatility : Does this hybrid structure exhibit activity across unrelated disease models? Multi-moiety heterocycles like Zibotentan (an endothelin antagonist) and Raltegravir (an HIV integrase inhibitor) demonstrate broad applicability, suggesting potential for repurposing.

Current research focuses on synthesizing derivatives with modulated electronic profiles (e.g., fluorinated oxadiazoles) and evaluating their activity against oncology and neurology targets. These efforts align with the broader goal of expanding the chemical space available for multi-target drug discovery.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5S2/c1-24(15-7-8-16-17(13-15)28-11-10-27-16)31(25,26)18-9-12-30-19(18)21-22-20(23-29-21)14-5-3-2-4-6-14/h2-9,12-13H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKKZEIRBNSJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. This can be achieved through the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Anti-Diabetic Potential

Recent studies have indicated that derivatives of 2,3-dihydro-1,4-benzodioxin compounds exhibit promising anti-diabetic properties. For instance, research has synthesized new compounds based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide. These compounds were evaluated for their ability to inhibit the enzyme α-glucosidase, which is crucial in carbohydrate metabolism. The results demonstrated significant inhibitory activity, suggesting that these derivatives could be developed into effective anti-diabetic agents .

Anti-Cancer Activity

The compound also shows potential as an anti-cancer agent. A study highlighted the synthesis of thiazole and thiophene derivatives that exhibited notable cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the benzodioxin moiety could enhance the anticancer efficacy of the compounds . The mechanisms of action appear to involve inhibition of specific pathways critical for tumor growth and survival.

Synthetic Utility

The compound serves as a valuable intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, leading to the formation of complex molecules with diverse functionalities. For example, it can be utilized in the synthesis of N-acylbenzotriazoles, which are important in pharmaceutical chemistry for developing novel therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which it is used. For example, in medicinal applications, it might interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is compared here with structurally related sulfonyl- and heterocycle-containing derivatives, such as the 1,2,4-triazole-3-thiones (e.g., compounds [7–9] from the evidence) . Key differences include:

The sulfonamide group in the target compound may enhance hydrogen-bonding capacity compared to the sulfonyl group in triazole derivatives.

Spectroscopic and Analytical Data

Infrared Spectroscopy :

- Target Compound : Expected S=O stretches (sulfonamide) at 1350–1300 cm⁻¹ (asymmetric) and 1160–1120 cm⁻¹ (symmetric). The oxadiazole C=N stretches may appear near 1600 cm⁻¹.

- Triazole Derivatives [7–9] : Exhibit C=S stretches at 1247–1255 cm⁻¹ and lack C=O bands (1663–1682 cm⁻¹ in precursors), confirming cyclization . NH stretches (3278–3414 cm⁻¹) confirm the thione tautomer .

NMR Spectroscopy :

- The target compound’s benzodioxin protons would resonate as a multiplet near δ 4.2–4.5 ppm (CH₂ groups), while the oxadiazole-linked phenyl group would show aromatic signals near δ 7.5–8.0 ppm.

- Triazole derivatives [7–9] display distinct thione carbon signals at δ 170–175 ppm (13C-NMR) and aromatic splitting patterns reflecting difluorophenyl substituents .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 377.47 g/mol. The compound features a complex structure that includes a benzodioxin moiety and an oxadiazole ring, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating inflammatory diseases.

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains. Its structure suggests that it may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential bacterial enzymes.

- Enzyme Inhibition : Research indicates that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs.

Biological Activity Data

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Antimicrobial | Activity against E. coli and S. aureus | |

| Enzyme inhibition | Inhibition of specific metabolic enzymes |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of this compound significantly reduces inflammation markers in models of arthritis and colitis, suggesting a therapeutic potential for chronic inflammatory diseases.

- Antimicrobial Testing : In vitro assays have shown that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Enzyme Activity Assays : The compound was tested against various enzymes such as acetylcholinesterase and butyrylcholinesterase, showing selective inhibition patterns that could be leveraged in neuropharmacological applications.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing this compound, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and heterocyclic ring formation. For example:

- Step 1 : Coupling of the benzodioxin amine with a thiophene-sulfonamide intermediate using a base (e.g., triethylamine or NaOH) in polar aprotic solvents like DMF or dichloromethane .

- Step 2 : Cyclization to form the 1,2,4-oxadiazol-5-yl group via refluxing with iodine and a tertiary amine (e.g., triethylamine) in acetonitrile, as described for analogous oxadiazole syntheses .

- Optimization : Reaction time, temperature (e.g., 80–100°C for cyclization), and stoichiometric ratios of reagents (e.g., 1:1.2 for amine:sulfonyl chloride) are critical for yield enhancement (typically 60–75% after purification) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR are essential for confirming regioselectivity of the oxadiazole and sulfonamide groups. For example, the thiophene proton signals appear at δ 7.2–7.5 ppm, while oxadiazole carbons resonate near δ 165–170 ppm .

- HPLC-MS : Reverse-phase HPLC with a C18 column (gradient elution: 60% acetonitrile/water) coupled with high-resolution MS ensures purity (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z ~527) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC50 calculations using nonlinear regression .

Advanced Research Questions

Q. How can structural ambiguities in the oxadiazole-thiophene core be resolved computationally?

- Methodological Answer :

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data. Focus on verifying the oxadiazole C–N bond angles (~120°) and planarity .

- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine-substituted derivatives) to resolve positional uncertainties in the sulfonamide group .

Q. What strategies address contradictory bioactivity data across different assays (e.g., in vitro vs. in vivo)?

- Methodological Answer :

- Metabolic Stability : Perform microsomal stability assays (e.g., human liver microsomes) to assess if rapid degradation in vivo explains discrepancies. Use LC-MS/MS to quantify metabolites .

- Solubility Optimization : Test co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation) to improve bioavailability in animal models .

Q. How can SAR studies be designed to elucidate the role of the benzodioxin moiety?

- Methodological Answer :

- Analog Synthesis : Replace the benzodioxin group with bioisosteres (e.g., benzofuran or tetrahydroquinoline) and compare activity profiles .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or kinase domains), prioritizing residues within 4 Å of the benzodioxin oxygen atoms .

Q. What experimental controls are critical when analyzing its potential off-target effects?

- Methodological Answer :

- Counter-Screening : Include assays against non-target enzymes (e.g., CYP450 isoforms) to evaluate selectivity. Use known inhibitors (e.g., ketoconazole for CYP3A4) as benchmarks .

- Gene Expression Profiling : RNA-seq or qPCR arrays to monitor changes in apoptosis- or inflammation-related genes (e.g., Bcl-2, TNF-α) in treated vs. untreated cells .

Data Contradiction Analysis

Q. How should researchers reconcile inconsistent cytotoxicity results across cell lines?

- Methodological Answer :

- Dose-Response Repetition : Conduct triplicate experiments with staggered dosing (e.g., 0.1–100 µM) to identify outlier data.

- Cell Line Authentication : Verify cell line identity via STR profiling to rule out cross-contamination .

- Microenvironment Mimicry : Use 3D spheroid models or co-cultures with fibroblasts to better replicate in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.